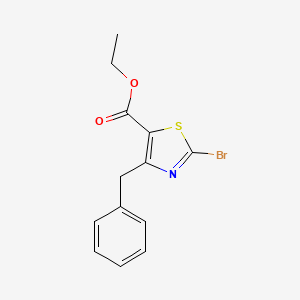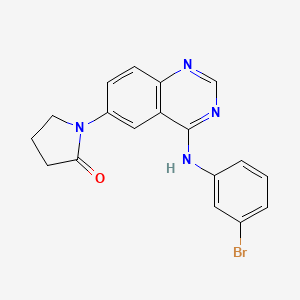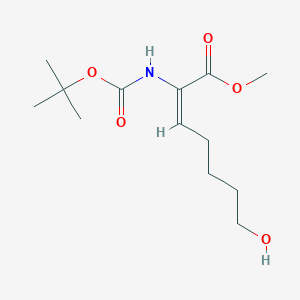![molecular formula C11H15NO2S B13085414 [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine: is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
The synthesis of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the methanesulfonyl group: This step typically involves the reaction of the cyclopropyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the methanamine group: This final step involves the reduction of a nitrile or an amide precursor to form the methanamine group.
Análisis De Reacciones Químicas
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Aplicaciones Científicas De Investigación
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine can be compared with other similar compounds, such as:
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanone: This compound contains a carbonyl group instead of an amine group.
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanethiol: This compound contains a thiol group instead of an amine group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propiedades
Fórmula molecular |
C11H15NO2S |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
[3-(1-methylsulfonylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 |
Clave InChI |
UPDLIZJTMBCXTJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CC1)C2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


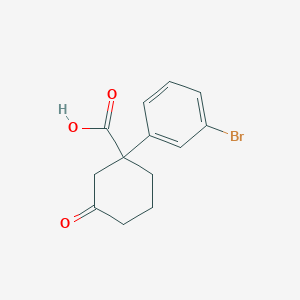
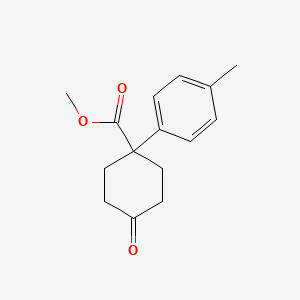
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
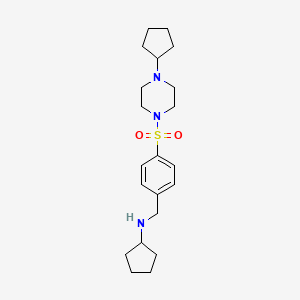

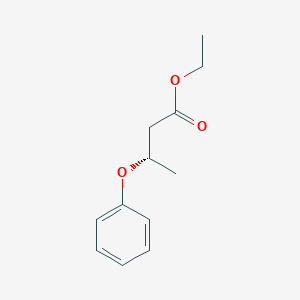
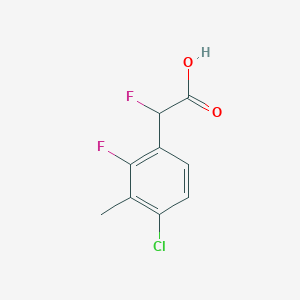
![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
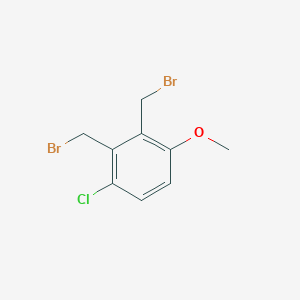
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
